AM251 is a synthetic compound recognized as an inverse agonist of the cannabinoid 1 receptor. Its chemical structure is characterized by the formula C19H19Cl2N2O2, and it is classified under pyrazole derivatives. AM251 has garnered attention in pharmacological research for its ability to modulate various biological processes, particularly in the context of cancer and neurological studies. The compound has been shown to exhibit effects beyond its primary target, indicating potential "off-target" interactions that may contribute to its biological activity .
AM251 primarily functions as an antagonist at the cannabinoid 1 receptor, leading to a decrease in receptor-mediated signaling. This action can be quantified through various biochemical assays that measure downstream effects, such as alterations in cyclic adenosine monophosphate levels or changes in cellular proliferation rates in response to growth factors like epidermal growth factor. Additionally, AM251 has been observed to induce apoptosis and cell cycle arrest in specific cancer cell lines, highlighting its potential utility in cancer therapy .
The biological activity of AM251 extends beyond cannabinoid receptor antagonism. Research indicates that AM251 can upregulate the expression of the epidermal growth factor receptor and its ligands in certain cancer cells, enhancing their invasive and proliferative capabilities . Furthermore, AM251 has been implicated in disrupting memory reconsolidation processes, suggesting a role in cognitive functions and potential therapeutic applications in neurodegenerative diseases . Its interaction with orphan nuclear hormone receptors also points to a complex mechanism of action that warrants further investigation .
AM251 can be synthesized through a multi-step organic synthesis process involving the reaction of appropriate precursors under controlled conditions. The synthesis typically includes:
The synthesis process requires careful optimization to ensure high yield and purity of the final product .
AM251 has a range of applications in scientific research, particularly within pharmacology and neuroscience. Key areas include:
Interaction studies have revealed that AM251 can influence various signaling pathways beyond cannabinoid receptors. For instance, it has been shown to interact with orphan nuclear hormone receptors, affecting gene expression related to cell growth and apoptosis. Additionally, AM251's ability to modulate epidermal growth factor receptor signaling underscores its potential as a therapeutic agent in oncology . The compound's effects on neurotransmitter systems highlight its relevance in studies of anxiety and memory disorders .
Several compounds share structural or functional similarities with AM251, each exhibiting unique properties:
Compound Name | Type | Key Features |
---|---|---|
Rimonabant | Cannabinoid receptor antagonist | Primarily targets cannabinoid 1 receptors but lacks some off-target effects seen with AM251 |
SR141716 | Cannabinoid receptor antagonist | Similar mechanism but different pharmacokinetics |
JZL184 | Fatty acid amide hydrolase inhibitor | Targets endocannabinoid degradation rather than receptor antagonism |
URB597 | Fatty acid amide hydrolase inhibitor | Enhances endocannabinoid signaling through inhibition |
AM251 is unique due to its dual role as both an antagonist at cannabinoid receptors and an active modulator of other signaling pathways, which may contribute to its diverse biological effects .
AM251 is a pyrazole-3-carboxamide derivative with the following properties:
The compound’s structure features a pyrazole core substituted with dichlorophenyl and iodophenyl groups at positions 1 and 5, respectively, and a piperidinyl carboxamide group at position 3. This configuration is critical for its interaction with the CB1 receptor’s orthosteric binding site.
AM251 is classified as:
AM251 demonstrates exceptionally high affinity for the cannabinoid receptor 1 (CB1), with a dissociation constant (Ki) of 7.49 nanomolar [1] [2] [3] [4] [5] [6] [7]. This binding affinity represents approximately 1.5-fold higher potency compared to the prototypical CB1 antagonist rimonabant, which exhibits a Ki value of 11.5 nanomolar [1]. The compound displays an inhibitory concentration 50 (IC50) value of 8 nanomolar in competitive binding assays using [3H]CP-55,940 as the radioligand [2] [3] [5] [6] [7].
Radioligand binding studies utilizing [123I]AM251 have confirmed the compound's selective interaction with CB1 receptors in brain tissue, with regional distribution patterns consistent with established CB1 receptor localization. The binding hierarchy follows the order: hippocampus > striatum > cerebellum > brain stem [8] [9]. Peak brain uptake occurs approximately 2 hours post-administration, with greater than 70% of extracted radioactivity remaining as intact [123I]AM251 [8].
The structural basis for AM251's enhanced CB1 affinity compared to rimonabant lies in the substitution of the para-chloro group on the phenyl substituent at position C-5 of the pyrazole ring with a para-iodo group [1]. This modification results in improved binding characteristics while maintaining the biarylpyrazole scaffold essential for CB1 recognition.
AM251 exhibits remarkable selectivity for CB1 receptors over cannabinoid receptor 2 (CB2), with a selectivity ratio of approximately 306-fold [1] [2] [3] [10] [4]. The compound demonstrates a Ki value of 2290 nanomolar at CB2 receptors, compared to its 7.49 nanomolar affinity at CB1 receptors [10] [4]. This selectivity profile represents a significant improvement over rimonabant, which shows only 143-fold selectivity between CB1 and CB2 receptors [11].
Comparative analysis reveals that AM251's selectivity is superior to many other cannabinoid receptor antagonists. Functional assays measuring receptor internalization demonstrate IC50 values of 3.00 nanomolar for CB1 and 1160 nanomolar for CB2, resulting in a CB2/CB1 ratio of 387 [10]. These findings have been consistently reproduced across multiple experimental systems, including membrane preparations from human embryonic kidney 293 cells transfected with CB1 or CB2 receptors [10] [12].
The structural determinants underlying this selectivity appear to involve the iodine substitution, which enhances interactions with CB1-specific binding pocket residues while reducing affinity for the corresponding CB2 binding region. This selectivity profile makes AM251 particularly valuable for pharmacological studies aimed at dissecting CB1-mediated effects from potential CB2 contributions.
AM251 functions as a potent inverse agonist at CB1 receptors, actively reducing constitutive receptor activity rather than merely blocking agonist binding [1] [13] [11]. In vitro signal transduction assays demonstrate that AM251 decreases basal [35S]GTPγS binding, indicative of inverse agonist activity at CB1 receptors [13]. This functional profile distinguishes AM251 from neutral antagonists, which block agonist responses without affecting constitutive receptor activity.
The inverse agonist properties of AM251 manifest through multiple signaling pathways. The compound increases cyclic adenosine monophosphate (cAMP) formation in cells expressing CB1 receptors, consistent with relief of constitutive inhibition of adenylyl cyclase [4]. Additionally, AM251 blocks G-protein activation induced by CB1 agonists and demonstrates sustained antagonism of agonist responses [4].
Electrophysiological studies have revealed that AM251's inverse agonist activity translates to functional consequences at the cellular level. In hippocampal preparations, 2 micromolar AM251 reduces endocannabinoid inhibitory effects on gamma-aminobutyric acid (GABA) release [14]. The compound also inhibits endocannabinoid-signaled depression of interneuron firing at 1 micromolar concentrations [14].
Despite its classification as a CB1 antagonist, AM251 demonstrates robust agonist activity at G protein-coupled receptor 55 (GPR55) with an effective concentration 50 (EC50) of 39 nanomolar [2] [3] [15] [5] [6] [7]. This dual pharmacology represents a significant off-target effect that must be considered in experimental design and data interpretation.
AM251 activates multiple GPR55-mediated signaling pathways. The compound induces oscillatory calcium release through Gα12/13 and RhoA activation in human embryonic kidney 293 cells stably transfected with human GPR55 [15]. These calcium oscillations persist for up to 45 minutes after agonist removal, with 1 micromolar AM251 increasing intracellular calcium levels by 929 nanomolar above baseline [15]. The EC50 for calcium mobilization is 612 nanomolar, with a maximal response of 586 nanomolar [15].
β-arrestin recruitment assays confirm AM251's agonist activity at GPR55, with EC50 values of approximately 3 micromolar [15]. The compound also promotes receptor internalization and activates protein kinase C βII, demonstrating engagement of multiple downstream effector systems [15]. Nuclear factor of activated T-cells (NFAT) and nuclear factor κB (NFκB) transcription factors are activated by AM251 at micromolar concentrations, indicating functional consequences at the gene expression level [15].
AM251 exhibits significant binding affinity for μ-opioid receptors, with Ki values of 251 nanomolar at human μ-opioid receptors and 327 nanomolar at mouse μ-opioid receptors [4] [16]. This represents approximately 33.5-fold selectivity for μ-opioid receptors over CB1 receptors, indicating substantial off-target activity that may confound experimental interpretations.
Functional assays demonstrate that AM251 acts as a competitive antagonist at μ-opioid receptors. The compound blocks morphine-induced G-protein activation in Chinese hamster ovary cells expressing human μ-opioid receptors, with a Kb value of 719 nanomolar [4]. AM251 also inhibits morphine-mediated suppression of cAMP production and elicits cAMP rebound in cells chronically exposed to morphine [4].
In vivo studies confirm the functional relevance of AM251's μ-opioid receptor antagonism. Administration of 10 milligrams per kilogram AM251 attenuates morphine analgesia in rodent models [4] [16]. This effect appears to result from direct antagonism at μ-opioid receptors rather than indirect modulation through CB1 receptor mechanisms, as demonstrated by comparison with AM281, a CB1 antagonist with much lower μ-opioid receptor affinity [4].
AM251 interacts with the orthosteric binding site of CB1 receptors located within the transmembrane helix bundle [1] [17] [18]. Mutagenesis studies have identified several critical residues involved in AM251 binding, including lysine at position 3.28, phenylalanine at position 3.25, tryptophan at position 5.43, and leucine at position 5.40 [18]. These residues form a binding pocket that accommodates the biarylpyrazole scaffold of AM251.
The binding mode of AM251 involves multiple molecular interactions. The compound's pyrazole nitrogen likely forms hydrogen bonds with lysine 3.28, while the dichlorophenyl and iodophenyl substituents engage in hydrophobic interactions with aromatic residues in transmembrane helices 3, 5, and 6 [18]. The piperidine carboxamide moiety extends toward the extracellular region, potentially interacting with residues in the second extracellular loop [18].
Computational modeling studies suggest that AM251 binding stabilizes specific receptor conformations that prevent the conformational changes associated with G-protein coupling. The compound appears to lock the receptor in an inactive state, consistent with its inverse agonist properties [17] [18]. This binding mode contrasts with agonist-bound conformations, which promote transmembrane helix movements necessary for G-protein activation.
AM251 binding induces conformational changes in CB1 receptors that stabilize the inactive state and prevent the structural rearrangements required for G-protein coupling [17] [19]. Molecular dynamics simulations reveal that AM251 maintains tight interactions with key binding site residues while restricting the mobility of transmembrane helix 6, a critical structural element in G-protein-coupled receptor activation [17].
The inverse agonist activity of AM251 results from its ability to shift the conformational equilibrium of CB1 receptors toward inactive states. Unlike neutral antagonists, which simply occupy the binding site without altering receptor conformation, AM251 actively promotes conformational changes that reduce constitutive activity [13]. This effect is mediated through stabilization of specific intramolecular interactions that maintain the receptor in a non-signaling configuration.
Comparison with agonist-bound CB1 receptor models demonstrates distinct conformational signatures associated with AM251 binding. While agonists promote outward movement of transmembrane helix 6 and expansion of the intracellular G-protein binding cavity, AM251 maintains helix 6 in an inward position that precludes productive G-protein interactions [17] [19]. These conformational differences provide the molecular basis for AM251's inverse agonist properties and distinguish its mechanism from that of CB1 agonists.
The conformational effects of AM251 extend beyond the immediate binding site to influence allosteric networks within the receptor. Studies utilizing the allosteric modulator ORG27569 demonstrate that AM251 binding is sensitive to allosteric regulation, suggesting communication between orthosteric and allosteric sites [20]. This finding indicates that AM251's conformational effects propagate throughout the receptor structure, potentially influencing multiple regulatory mechanisms.
[image:1]
[image:2]
Irritant